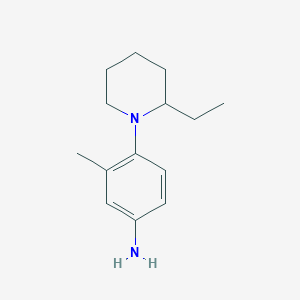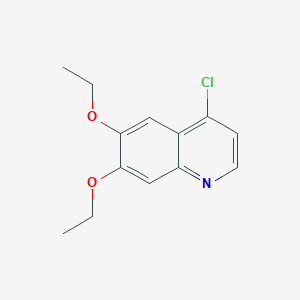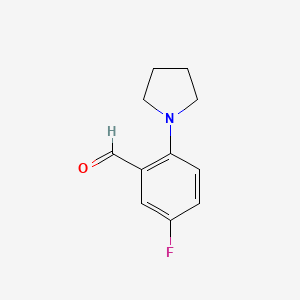
4-(2-Ethyl-1-piperidinyl)-2-methylaniline
Descripción general
Descripción
4-(2-Ethyl-1-piperidinyl)-2-methylaniline, also known as EPM, is an organic compound that has been studied extensively in the scientific community. It is a colorless liquid with a boiling point of 125°C and a melting point of -20°C. EPM has a number of applications in the fields of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
4-(2-Ethyl-1-piperidinyl)-2-methylaniline has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein folding, and cell signaling. It has also been used to study the structure and function of proteins, as well as to study the effects of drugs on the body. Additionally, 4-(2-Ethyl-1-piperidinyl)-2-methylaniline has been used to study the effects of environmental toxins on the body.
Mecanismo De Acción
4-(2-Ethyl-1-piperidinyl)-2-methylaniline has been found to act as a competitive inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents the enzyme from performing its normal function. This can be used to study the effects of drugs on enzymes, as well as to study the effects of environmental toxins on enzymes. Additionally, 4-(2-Ethyl-1-piperidinyl)-2-methylaniline has been found to act as an agonist of certain receptors, meaning that it binds to the active site of the receptor and triggers a response from the receptor. This can be used to study the effects of drugs on receptors, as well as to study the effects of environmental toxins on receptors.
Biochemical and Physiological Effects
4-(2-Ethyl-1-piperidinyl)-2-methylaniline has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, which can lead to changes in the metabolism of drugs and environmental toxins. It has also been found to act as an agonist of certain receptors, which can lead to changes in the response of the body to drugs and environmental toxins. Additionally, 4-(2-Ethyl-1-piperidinyl)-2-methylaniline has been found to have an effect on the synthesis of certain proteins, which can lead to changes in the structure and function of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Ethyl-1-piperidinyl)-2-methylaniline has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 4-(2-Ethyl-1-piperidinyl)-2-methylaniline in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, 4-(2-Ethyl-1-piperidinyl)-2-methylaniline can be used to study the effects of drugs and environmental toxins on enzymes and receptors. However, one of the main limitations of using 4-(2-Ethyl-1-piperidinyl)-2-methylaniline in laboratory experiments is that it can be toxic to cells and can interfere with the normal functioning of the body.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(2-Ethyl-1-piperidinyl)-2-methylaniline in scientific research. One potential future direction is to use 4-(2-Ethyl-1-piperidinyl)-2-methylaniline to study the effects of drugs and environmental toxins on proteins. Additionally, 4-(2-Ethyl-1-piperidinyl)-2-methylaniline could be used to study the effects of drugs and environmental toxins on gene expression. Furthermore, 4-(2-Ethyl-1-piperidinyl)-2-methylaniline could be used to study the effects of drugs and environmental toxins on the immune system. Finally, 4-(2-Ethyl-1-piperidinyl)-2-methylaniline could be used to study the effects of drugs and environmental toxins on the development and progression of diseases.
Propiedades
IUPAC Name |
4-(2-ethylpiperidin-1-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-3-12-6-4-5-9-16(12)13-7-8-14(15)11(2)10-13/h7-8,10,12H,3-6,9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZULYQNKDCHWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC(=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethyl-1-piperidinyl)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine](/img/structure/B1386223.png)


![Methyl 2-{[chloro(phenyl)acetyl]amino}benzoate](/img/structure/B1386226.png)


![2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol](/img/structure/B1386233.png)
![(Propan-2-yl)({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386237.png)
![4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1386238.png)
![[2-(Dimethylamino)benzyl]ethylamine dihydrochloride](/img/structure/B1386239.png)

![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine](/img/structure/B1386242.png)

![N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1386246.png)